Molecular Weight, Formula, and Pharmacological Profiling of 2-Amino-5,6-dinitrobenzimidazole: A Technical Guide
Molecular Weight, Formula, and Pharmacological Profiling of 2-Amino-5,6-dinitrobenzimidazole: A Technical Guide
Executive Summary
The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous antiparasitic, antiviral, and antineoplastic agents. Among its highly functionalized derivatives, 2-amino-5,6-dinitrobenzimidazole stands out due to its unique electronic topology. This whitepaper provides an in-depth technical analysis of its molecular characteristics, synthetic methodologies, and mechanistic biology. By establishing a self-validating framework for its synthesis and biological evaluation, this guide serves as an authoritative resource for researchers and drug development professionals targeting protozoal infections and anaerobic bacterial pathogens.
Physicochemical Profiling & Molecular Architecture
The rational design of benzimidazole derivatives relies heavily on understanding how functional group substitutions alter the molecule's electronic distribution and steric profile.
Molecular Formula and Weight
The empirical formula for 2-amino-5,6-dinitrobenzimidazole is C₇H₅N₅O₄ . Based on standard atomic weights, its exact molecular weight is calculated as follows:
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Carbon (C₇): 7 × 12.011 = 84.077 g/mol
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Hydrogen (H₅): 5 × 1.008 = 5.040 g/mol
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Nitrogen (N₅): 5 × 14.007 = 70.035 g/mol
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Oxygen (O₄): 4 × 15.999 = 63.996 g/mol
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Total Molecular Weight: 223.148 g/mol
Electronic and Structural Causality
The molecule features a "push-pull" electronic system. The 2-amino group acts as an electron-donating group (EDG) via resonance, while the 5,6-dinitro groups act as potent electron-withdrawing groups (EWGs). This specific substitution pattern significantly lowers the pKa of the imidazole N-H compared to unsubstituted benzimidazole, enhancing its lipophilicity at physiological pH. This increased lipophilicity is critical for penetrating the thick lipid bilayers of protozoan parasites 1. Furthermore, the 2-amino group provides a critical hydrogen-bond donor site, essential for anchoring the molecule within the active sites of target enzymes.
Table 1: Summary of Physicochemical Properties
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₇H₅N₅O₄ | Defines stoichiometric requirements for synthesis. |
| Molecular Weight | 223.15 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5). |
| Hydrogen Bond Donors | 3 (NH₂, imidazole NH) | High affinity for target enzyme active sites. |
| Hydrogen Bond Acceptors | 6 (NO₂ groups, imidazole N) | Facilitates robust target-ligand interactions. |
| Topological Polar Surface Area | ~116 Ų | Optimal for cellular permeability without crossing the BBB excessively. |
Synthetic Methodology
The synthesis of 5,6-dinitrobenzimidazoles requires precise control over electrophilic aromatic substitution to prevent over-nitration or degradation of the imidazole ring 2. The most robust, self-validating protocol involves the direct nitration of 2-aminobenzimidazole using a highly concentrated mixed acid system.
Protocol 1: Step-by-Step Synthesis of 2-Amino-5,6-dinitrobenzimidazole
Causality Check: Sulfuric acid is used not just as a solvent, but to protonate the nitric acid, generating the highly reactive nitronium ion (NO₂⁺). The temperature must be strictly maintained below 5°C to direct regioselectivity to the 5 and 6 positions and prevent oxidative cleavage of the benzimidazole core.
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Preparation of Nitrating Mixture: In a round-bottom flask submerged in an ice-water bath, slowly add 10 mL of concentrated sulfuric acid (H₂SO₄, 98%) to 5 mL of concentrated nitric acid (HNO₃, 70%). Stir continuously.
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Substrate Addition: Slowly add 2-aminobenzimidazole (1.0 equivalent) to the nitrating mixture in small portions over 30 minutes, ensuring the internal temperature does not exceed 5°C.
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Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4–6 hours. Monitor the reaction via TLC (Dichloromethane:Methanol 9:1).
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Quenching: Slowly pour the reaction mixture onto 100 g of crushed ice with vigorous stirring to dissipate the exothermic heat of dilution.
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Isolation: Neutralize the solution to pH ~7 using aqueous sodium hydroxide (NaOH) or ammonium hydroxide. Collect the resulting yellow precipitate via vacuum filtration.
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Purification: Recrystallize the crude product from a dimethyl sulfoxide (DMSO) and water mixture (50:50) to yield pure 2-amino-5,6-dinitrobenzimidazole.
Chemical synthesis workflow for 2-amino-5,6-dinitrobenzimidazole via direct nitration.
Mechanistic Biology & Pharmacological Applications
Nitro-substituted benzimidazoles exhibit profound antiprotozoal and antibacterial activities, particularly against pathogens like Giardia intestinalis, Trichomonas vaginalis, and Stenotrophomonas maltophilia3.
Mechanism of Action: Nitroreductase Bioactivation
2-Amino-5,6-dinitrobenzimidazole functions as a prodrug. Its mechanism of action relies on the bioreductive activation by parasitic Type I Nitroreductases (NTRs) . Unlike mammalian cells, which primarily utilize oxygen-sensitive Type II NTRs, anaerobic protozoa utilize Type I NTRs that reduce the nitro groups (-NO₂) via a series of single-electron transfers into highly reactive nitro radical anions and hydroxylamines. These reactive oxygen and nitrogen species covalently bind to parasitic DNA and proteins, inducing catastrophic oxidative stress and subsequent apoptosis.
Type I Nitroreductase-mediated bioactivation pathway of nitrobenzimidazole prodrugs.
Table 2: Comparative In Vitro Antiprotozoal Activity (Representative Class Data)
Note: Data represents the pharmacological class behavior of 5(6)-nitro and 5,6-dinitrobenzimidazole derivatives compared to clinical standards.
| Compound Class / Standard | Target Organism | IC₅₀ (μM) | Fold Activity vs Standard |
| 5(6)-Nitrobenzimidazole Derivatives | Giardia intestinalis | 3.95 | ~7x more active |
| 5(6)-Nitrobenzimidazole Derivatives | Trichomonas vaginalis | 1.80 | ~4x more active |
| Benznidazole (Standard) | Giardia intestinalis | 28.5 | Baseline (1x) |
| Metronidazole (Standard) | Trichomonas vaginalis | 7.20 | Baseline (1x) |
Experimental Protocols for Biological Validation
To validate the efficacy of synthesized 2-amino-5,6-dinitrobenzimidazole, researchers must employ standardized in vitro screening assays.
Protocol 2: In Vitro Antiprotozoal Screening (Resazurin Microtiter Assay)
Causality Check: Resazurin is utilized as an oxidation-reduction indicator. Viable parasites reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a quantifiable, self-validating metric of parasite viability following drug exposure.
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Cell Culture: Cultivate Trichomonas vaginalis trophozoites in TYM (Trypticase-Yeast extract-Maltose) medium supplemented with 10% heat-inactivated bovine serum at 37°C under anaerobic conditions.
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Compound Preparation: Dissolve 2-amino-5,6-dinitrobenzimidazole in DMSO to create a 10 mM stock solution. Perform serial dilutions in TYM medium to achieve final well concentrations ranging from 0.1 μM to 100 μM (ensure final DMSO concentration remains <1% to prevent solvent toxicity).
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Assay Setup: Seed 96-well microtiter plates with 5 × 10⁴ parasites per well. Add the serially diluted compound. Include Benznidazole as a positive control and 1% DMSO as a negative vehicle control.
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Incubation: Incubate the plates at 37°C for 24 hours.
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Resazurin Addition: Add 20 μL of a 3 mM resazurin solution to each well. Incubate for an additional 3–4 hours.
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Quantification: Measure fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm). Calculate the IC₅₀ utilizing non-linear regression analysis (e.g., GraphPad Prism).
References
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Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents MDPI - Molecules[Link]
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Synthesis, antiprotozoal and antibacterial activity of nitro- and halogeno-substituted benzimidazole derivatives UQ eSpace / Acta Biochimica Polonica[Link]
